

# The Role of Claudin 18.2 in Gastric Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST362   |           |
| Cat. No.:            | B611019 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Claudin 18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal gastric mucosa, has emerged as a pivotal molecule in gastric differentiation and a premier therapeutic target in gastric cancer. Under normal physiological conditions, CLDN18.2 is integral to maintaining the barrier function of the gastric epithelium. During malignant transformation, however, the disruption of cell polarity leads to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. This guide provides an in-depth overview of the role of CLDN18.2 in gastric differentiation, its deregulation in cancer, associated signaling pathways, and detailed protocols for its detection and quantification.

# Claudin 18.2: A Key Regulator of Gastric Epithelial Homeostasis

Claudin-18 is a member of the claudin family of proteins, which are essential components of tight junctions that regulate paracellular permeability and maintain cell polarity.[1][2] The CLDN18 gene encodes two splice variants: CLDN18.1, predominantly found in the lung, and CLDN18.2, which is highly specific to the differentiated epithelial cells of the gastric mucosa.[3] [4] In the stomach, CLDN18.2 is crucial for maintaining the integrity of the epithelial barrier, a critical function in the harsh acidic environment of the stomach.[4] Its expression is confined to



the differentiated cells of the gastric glands and is absent from the gastric stem cell zone.[1] This tissue-specific expression pattern underscores its role as a marker of gastric lineage and differentiation.[5]

## **Dysregulation of CLDN18.2 in Gastric Cancer**

The transition from a healthy gastric epithelium to a malignant phenotype is often accompanied by significant changes in the expression and localization of CLDN18.2. While its expression might be downregulated in some gastric cancers compared to normal tissue, it is frequently retained in a significant proportion of primary gastric tumors and their metastases.[3][6] A key event in the malignant transformation is the loss of epithelial cell polarity, which exposes the extracellular loops of CLDN18.2 on the tumor cell surface.[7] This aberrant surface exposure in cancer cells, while being largely shielded within the tight junctions of normal gastric mucosa, provides a unique therapeutic window for targeted therapies.[7]

# Quantitative Analysis of CLDN18.2 Expression in Gastric Cancer

The expression of CLDN18.2 in gastric cancer has been extensively studied, and its correlation with various clinicopathological features has been a subject of numerous investigations. The data, however, can vary depending on the scoring criteria and patient cohorts. Below are summary tables of quantitative data from various studies.

Table 1: Prevalence of CLDN18.2 Positivity in Gastric Cancer Subtypes

| Histological Subtype<br>(Lauren Classification) | CLDN18.2 Positivity Rate (%) | Reference(s) |
|-------------------------------------------------|------------------------------|--------------|
| Diffuse                                         | 48.3                         | [3][4]       |
| Intestinal                                      | 38.8                         | [3][4]       |
| Mixed                                           | 42.9                         | [3][4]       |

Table 2: Correlation of CLDN18.2 Expression with Clinicopathological Parameters



| Clinicopathological<br>Parameter   | Correlation with CLDN18.2<br>Expression                                                        | Reference(s) |
|------------------------------------|------------------------------------------------------------------------------------------------|--------------|
| T Stage (Tumor Invasion)           | No significant correlation / Conflicting data                                                  | [8][9]       |
| TNM Stage                          | Positively correlated in some studies                                                          | [10]         |
| Lauren Classification              | Higher in Diffuse Type                                                                         | [3][8]       |
| HER2 Status                        | Lower in HER2-positive tumors                                                                  | [11]         |
| EBV Status                         | Higher in EBV-associated gastric cancer                                                        | [5][10][11]  |
| PD-L1 Expression                   | Positively correlated                                                                          | [10][11]     |
| MUC5AC Expression                  | Positively correlated                                                                          | [8]          |
| MUC6 Expression                    | Positively correlated                                                                          | [8]          |
| TFF2 Expression                    | Positively correlated                                                                          | [8]          |
| Overall Survival (OS)              | No consensus; some studies show association with poorer OS, others show no significant impact. | [6][9][10]   |
| Progression-Free Survival<br>(PFS) | Associated with poorer PFS in some meta-analyses.                                              | [10]         |

## **Signaling Pathways Involving CLDN18.2**

The regulation of CLDN18.2 expression and its downstream effects are intertwined with key cellular signaling pathways, notably the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK) and the Wnt/β-catenin pathways.

## **PKC/MAPK Signaling Pathway**

The PKC/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the context of gastric cancer, this pathway can influence the transcriptional activation of the



### CLDN18 gene.



Click to download full resolution via product page



Caption: PKC/MAPK signaling cascade leading to the transcriptional activation of the CLDN18 gene.

## Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, including gastric cancer.[12] Studies suggest a link between CLDN18.2 and the Wnt signaling pathway, which is critical for the self-renewal of gastric cancer stem cells.[8][12][13]





Click to download full resolution via product page

Caption: The canonical Wnt/β-catenin signaling pathway and its potential link to CLDN18.2.



## **Experimental Protocols for CLDN18.2 Analysis**

Accurate and reproducible detection of CLDN18.2 is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common experimental techniques.

## Immunohistochemistry (IHC) for CLDN18.2 Detection

IHC is the gold standard for assessing CLDN18.2 protein expression in formalin-fixed, paraffinembedded (FFPE) tissues.

### Protocol:

- Specimen Preparation:
  - Use routinely processed FFPE tissue blocks.
  - Cut sections at 3-6 μm and mount on positively charged slides.
  - Dry slides completely, either at room temperature or by baking at 60°C for 60 minutes.
- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) for 2-3 changes, 5-10 minutes each.
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3-5 minutes each.
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
  - Allow slides to cool to room temperature.
- Blocking:



- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
- Rinse with wash buffer (e.g., PBS or TBS).
- Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.
- Primary Antibody Incubation:
  - Incubate sections with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Detection System:
  - Rinse with wash buffer.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based HRP detection system according to the manufacturer's instructions.
- Chromogen Application:
  - Apply a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine DAB) and incubate until the desired brown color develops.
  - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded series of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

Interpretation: CLDN18.2 expression is typically evaluated based on the intensity of membranous staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical



trials involving zolbetuximab, a common positivity cutoff is  $\geq$ 75% of tumor cells with moderate-to-strong (2+/3+) membranous staining.[4][11]

## In Situ Hybridization (ISH) for CLDN18.2 mRNA Detection

ISH allows for the visualization of CLDN18.2 mRNA expression within the morphological context of the tissue.

### Protocol:

- Probe Design and Synthesis:
  - Design and synthesize labeled (e.g., DIG or biotin) antisense and sense (negative control)
     RNA probes specific for CLDN18.2.
- Tissue Preparation:
  - Use FFPE tissue sections (4-6 μm) on charged slides.
  - Deparaffinize and rehydrate as for IHC.
- Permeabilization:
  - $\circ~$  Treat with Proteinase K (10-20  $\mu g/mL)$  for 10-30 minutes at 37°C to unmask the target RNA.
  - Post-fix with 4% paraformaldehyde.
- Hybridization:
  - Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
  - Denature the labeled probe by heating to 80-95°C for 5 minutes and then snap-cooling on ice.



- Apply the denatured probe in hybridization buffer to the sections and incubate overnight at the hybridization temperature in a humidified chamber.
- Post-Hybridization Washes:
  - Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures to remove non-specifically bound probe.
- Detection:
  - Block with a suitable blocking reagent.
  - Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP or streptavidin-HRP).
  - Wash to remove unbound antibody.
  - Apply a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to visualize the signal.
- Counterstaining and Mounting:
  - Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
  - Dehydrate and mount.

# Quantitative Real-Time PCR (qRT-PCR) for CLDN18.2 Gene Expression

qRT-PCR is a sensitive method for quantifying CLDN18.2 mRNA levels in tissue or cell lysates.

#### Protocol:

- RNA Extraction:
  - Extract total RNA from fresh-frozen gastric tissue or cultured cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).



- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
- cDNA Synthesis:
  - $\circ$  Reverse transcribe 1-2  $\mu$ g of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
- qRT-PCR Reaction:
  - Prepare the reaction mixture containing cDNA template, forward and reverse primers for CLDN18.2 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqManbased PCR master mix.
  - Perform the qRT-PCR on a real-time PCR instrument with a typical cycling program:
    - Initial denaturation (e.g., 95°C for 5-10 minutes).
    - 40 cycles of:
      - Denaturation (e.g., 95°C for 15 seconds).
      - Annealing/Extension (e.g., 60°C for 60 seconds).
  - Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for CLDN18.2 and the reference gene.
  - Calculate the relative expression of CLDN18.2 using the ΔΔCt method.

## **CLDN18.2** as a Biomarker and Therapeutic Target

The unique expression profile of CLDN18.2 makes it an excellent biomarker for gastric lineage and a highly attractive target for cancer therapy.





Click to download full resolution via product page

Caption: Workflow for CLDN18.2 as a predictive biomarker in gastric cancer.



The development of zolbetuximab, a chimeric IgG1 monoclonal antibody, has validated CLDN18.2 as a therapeutic target. Zolbetuximab binds to the exposed epitopes of CLDN18.2 on cancer cells and elicits an anti-tumor response primarily through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[14]



Click to download full resolution via product page

Caption: Mechanism of action of Zolbetuximab targeting CLDN18.2 on gastric cancer cells.

### **Conclusion and Future Directions**

Claudin 18.2 stands as a paradigm of a highly specific biomarker and therapeutic target in gastric cancer. Its restricted expression in normal tissue and frequent retention in tumors



provide a strong rationale for targeted therapies. The successful clinical development of zolbetuximab has paved the way for a new era of personalized medicine in gastric cancer. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and developing novel CLDN18.2-targeting modalities such as antibodydrug conjugates (ADCs) and CAR-T cell therapies.[14] A thorough understanding of the biology of CLDN18.2 and its role in gastric differentiation will continue to be paramount in advancing the treatment landscape for this challenging disease.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Clinicopathologic Relevance of Claudin 18.2 Expression in Gastric Cancer: A Meta-Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Claudin 18.2 as a New Biomarker in Gastric Cancer—What Should We Know? PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claudin 18.2 Expression in Gastric Tumors and Other Tumor Types With Gastric Epithelium-like Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLDN18.2 expression and its impact on prognosis and the immune microenvironment in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. claudin182.com [claudin182.com]
- 8. Correlation of Claudin18.2 expression with clinicopathological characteristics and prognosis in gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prognostic significance of Claudin18.2 expression in patients with gastric cancer: Insights from original research and meta-analysis | Sciety Labs (Experimental) [scietylabs.elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]



- 12. wignet.com [wignet.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [The Role of Claudin 18.2 in Gastric Differentiation: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b611019#role-of-claudin-18-2-in-gastric-differentiation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com